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Compound of Interest

Compound Name: m-PEG3-CH2COOH

Cat. No.: B1677525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-PEG3-CH2COOH,

a methoxy-terminated polyethylene glycol carboxylic acid linker, in the development of novel

therapeutic agents. This versatile linker is frequently employed in the synthesis of Proteolysis

Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it offers a

balance of hydrophilicity, flexibility, and defined length. Its properties can enhance the solubility

and pharmacokinetic profile of the resulting therapeutic constructs.

Properties of m-PEG3-CH2COOH
m-PEG3-CH2COOH is a heterobifunctional linker featuring a methoxy-terminated triethylene

glycol unit and a terminal carboxylic acid. The PEG component imparts increased water

solubility to the molecule it is conjugated to, which can be advantageous for both in vitro

handling and in vivo applications.[1][2] The terminal carboxylic acid provides a reactive handle

for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule

ligands, typically through the formation of a stable amide bond.[3][4]
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Property Value Reference

Molecular Formula C9H18O6 [5]

Molecular Weight 222.24 g/mol [5]

Appearance
Colorless to pale yellow oil or

solid
[6]

Purity Typically >95% [5][7]

Solubility
Soluble in water and most

organic solvents
[1]

Applications in Therapeutic Agent Development
The primary application of m-PEG3-CH2COOH is as a linker in the construction of complex

therapeutic molecules.

PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.[6][8] The linker plays a critical role in a PROTAC's efficacy, as its length and

composition determine the proper orientation of the target protein and E3 ligase to form a

productive ternary complex.[9] m-PEG3-CH2COOH provides a flexible and hydrophilic spacer

of a defined length, which can be systematically varied to optimize the degradation of the target

protein.[10][11]

Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies consisting of a monoclonal antibody linked to a cytotoxic payload.

The antibody directs the ADC to a specific antigen on the surface of cancer cells, where the

payload is then released to induce cell death.[11][12] The linker in an ADC influences its

stability, solubility, and the efficiency of payload release. While m-PEG3-CH2COOH is a non-

cleavable linker, its hydrophilicity can improve the overall properties of the ADC, potentially

reducing aggregation and improving its pharmacokinetic profile.[1]
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Experimental Protocols
The following are generalized protocols for the conjugation of m-PEG3-CH2COOH to amine-

containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysuccinimide (NHS) chemistry. Note: These protocols should be optimized for specific

applications.

Activation of m-PEG3-CH2COOH with EDC/NHS
This protocol describes the activation of the carboxylic acid group of m-PEG3-CH2COOH to

form a more reactive NHS ester.

Materials:

m-PEG3-CH2COOH

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

N-hydroxysuccinimide (NHS) or sulfo-NHS

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Activation Buffer: 0.1 M MES, pH 6.0

Reaction vials

Magnetic stirrer and stir bar

Procedure (Organic Solvent):[13]

Dissolve m-PEG3-CH2COOH (1 equivalent) in anhydrous DMF or DCM.

Add NHS (1.2 equivalents) to the solution and stir until dissolved.

Add EDC·HCl (1.2 equivalents) to the reaction mixture.

Stir the reaction at room temperature for 1-4 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).
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The resulting solution containing the activated m-PEG3-NHS ester can be used directly in

the next step.

Procedure (Aqueous Buffer):[4][14]

Dissolve m-PEG3-CH2COOH (1 equivalent) in Activation Buffer.

Add NHS or sulfo-NHS (1.5 equivalents) to the solution.

Add EDC·HCl (1.5 equivalents) to the solution.

Incubate the reaction at room temperature for 15-30 minutes.

The activated linker solution is now ready for conjugation to the amine-containing molecule.

Reagent
Molar Excess (vs. m-PEG3-
CH2COOH)

Purpose

EDC·HCl 1.2 - 1.5

Activates the carboxyl group to

form an O-acylisourea

intermediate.

NHS/sulfo-NHS 1.2 - 1.5

Reacts with the O-acylisourea

intermediate to form a more

stable, amine-reactive NHS

ester.

Conjugation of Activated m-PEG3-CH2COOH to an
Amine-Containing Molecule
This protocol describes the reaction of the activated m-PEG3-NHS ester with a primary amine

to form a stable amide bond.

Materials:

Activated m-PEG3-NHS ester solution (from Protocol 3.1)

Amine-containing molecule (e.g., protein, peptide, small molecule)
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another amine-free buffer at

pH 7-8.

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

Purification equipment (e.g., size-exclusion chromatography, dialysis, HPLC).

Procedure:

Dissolve the amine-containing molecule in the Coupling Buffer.

Add the activated m-PEG3-NHS ester solution to the amine-containing molecule solution.

The molar ratio of the activated linker to the amine will need to be optimized but a starting

point of 5-20 fold molar excess of the linker is common for protein conjugations.

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM

to consume any unreacted NHS esters.

Purify the conjugate using an appropriate method to remove unreacted linker and

byproducts. For proteins, size-exclusion chromatography or dialysis are common. For small

molecules, HPLC is typically used.

Characterization of Conjugates
The resulting therapeutic agent should be thoroughly characterized to ensure its identity, purity,

and functionality.
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Characterization Technique Parameter Measured

Mass Spectrometry (MS)

Confirms the molecular weight of the conjugate

and can be used to determine the drug-to-

antibody ratio (DAR) for ADCs.[12]

High-Performance Liquid Chromatography

(HPLC)

Assesses the purity of the conjugate and can be

used to quantify the amount of unconjugated

starting materials.

Nuclear Magnetic Resonance (NMR)

Spectroscopy

Confirms the structure of small molecule

conjugates (e.g., PROTACs).

Enzyme-Linked Immunosorbent Assay (ELISA)
Confirms the binding activity of the antibody

portion of an ADC to its target antigen.

Cell-based Assays

Determines the biological activity of the

therapeutic agent, such as target protein

degradation for PROTACs or cytotoxicity for

ADCs.
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PROTAC Mechanism of Action
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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for ADC Synthesis
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Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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